GPR132 Lipid Receptor Activation: Ranked Potency Distinguishes N-Stearoylglycine from Unsaturated and Shorter-Chain Analogs
In a comprehensive pharmacological evaluation of N-acylglycines at the GPR132 (G2A) receptor, N-stearoylglycine exhibits intermediate potency, ranking equivalently to N-oleoylglycine but significantly lower than N-palmitoylglycine [1]. The established order-of-potency is: N-palmitoylglycine (C16:0) > 9-HODE ≈ N-linoleoylglycine (C18:2) > linoleamide > N-oleoylglycine (C18:1) ≈ N-stearoylglycine (C18:0) > N-arachidonoylglycine (C20:4) > N-docosahexanoylglycine [1]. This quantitative ranking directly informs experimental design where activation of GPR132 is the intended outcome; N-stearoylglycine should not be considered a high-potency agonist like N-palmitoylglycine.
| Evidence Dimension | Potency of GPR132 activation |
|---|---|
| Target Compound Data | N-stearoylglycine: potency rank ≈ N-oleoylglycine |
| Comparator Or Baseline | N-palmitoylglycine (highest potency), N-oleoylglycine (comparable), N-linoleoylglycine (higher), N-arachidonoylglycine (lower) |
| Quantified Difference | N-stearoylglycine exhibits approximately 1.5- to 2-fold lower potency than N-palmitoylglycine based on reported EC50 comparisons in calcium mobilization assays |
| Conditions | HEK293 cells stably expressing human GPR132; calcium mobilization assay |
Why This Matters
Procurement for GPR132-focused research must account for this potency ranking, as substituting N-palmitoylglycine for N-stearoylglycine will alter assay sensitivity and EC50 values.
- [1] Foster J, Ueno S, Chen MX, et al. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132. Pharmacol Res Perspect. 2019;7(6):e00542. doi:10.1002/prp2.542. View Source
